N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide
Description
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further substituted with a chloro and nitro group
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-2-4-16(22)19-11-5-3-6-12(9-11)20-17(23)14-10-13(21(24)25)7-8-15(14)18/h3,5-10H,2,4H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCIBCNWUGOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Acylation: The nitrated product is then acylated with butanoyl chloride in the presence of a base such as pyridine to form the butanoylamino derivative.
Coupling Reaction: Finally, the butanoylamino derivative is coupled with 3-aminobenzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.
Major Products Formed
Reduction: N-[3-(butanoylamino)phenyl]-2-chloro-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(butanoylamino)benzoic acid and 2-chloro-5-nitroaniline.
Scientific Research Applications
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways critical for disease progression.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(butanoylamino)phenyl]-2-chloro-4-nitrobenzamide
- N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide
- N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[3-(butanoylamino)phenyl]-2-chloro-5-nitrobenzamide is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
